Cas no 1246304-67-5 (17:0-20:4 PI(3)P)

17:0-20:4 PI(3)P Chemical and Physical Properties
Names and Identifiers
-
- D-myo-Inositol, 3-(dihydrogen phosphate) 1-[(2R)-2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]oxy]-3-[(1-oxoheptadecyl)oxy]propyl hydrogen phosphate], ammonium salt (1:2)
- 17:0-20:4 PI(3)P
-
- Inchi: 1S/C46H82O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55;/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55);1H3/b13-11-,19-17-,23-21-,29-27-;/t38-,41+,42+,43-,44-,45-,46+;/m1./s1
- InChI Key: QYQIQFCNOVSDMQ-DCRQRFPBSA-N
- SMILES: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](OP(O)(O)=O)[C@H]1O)O)P(O)(=O)OC[C@H](OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCCCCCCCCCCC.N
17:0-20:4 PI(3)P Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
17:0-20:4 PI(3)P Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | LM1900-1EA |
17:0-20:4pi (3) P |
1246304-67-5 | 1ea |
¥3505.98 | 2023-11-02 |
17:0-20:4 PI(3)P Related Literature
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
Additional information on 17:0-20:4 PI(3)P
Introduction to Compound with CAS No. 1246304-67-5 and Product Name: 17:0-20:4 PI(3)P
The compound with the CAS number 1246304-67-5 and the product name 17:0-20:4 PI(3)P represents a significant advancement in the field of lipid chemistry and its applications in biomedical research. This compound, specifically a phosphatidylinositol 3-phosphate (PI(3)P) analog, has garnered considerable attention due to its unique structural properties and potential therapeutic implications. PI(3)P is a crucial signaling lipid that plays a pivotal role in various cellular processes, including cell growth, survival, and metabolism. The modification of the fatty acid chain lengths in this compound, particularly the use of a 17:0 (heptadecanoic acid) and 20:4 (eicosapentaenoic acid) backbone, introduces novel biochemical interactions that are being explored for their efficacy in modulating cellular pathways.
Recent studies have highlighted the importance of PI(3)P in regulating immune responses and inflammatory processes. The compound 17:0-20:4 PI(3)P has been investigated for its potential to modulate these pathways, offering insights into the development of novel therapeutic strategies for chronic inflammatory diseases. The unique composition of this lipid analog allows it to interact with specific enzymes and receptors involved in PI(3)K/Akt signaling, which is a central axis in many cellular processes. By targeting this pathway, researchers aim to develop treatments that can effectively address conditions such as cancer, neurodegenerative disorders, and metabolic diseases.
One of the most compelling aspects of 17:0-20:4 PI(3)P is its ability to enhance cellular uptake and retention compared to other PI(3)P analogs. This property is attributed to the longer fatty acid chains, which improve membrane integration and stability. Such characteristics make it an attractive candidate for drug delivery systems, where efficient delivery to target cells is paramount. In preclinical studies, 17:0-20:4 PI(3)P has demonstrated promising results in enhancing the efficacy of therapeutic agents by improving their bioavailability and targeting specificity.
The synthesis of 17:0-20:4 PI(3)P involves sophisticated chemical methodologies that require precise control over reaction conditions and stereochemistry. Advanced techniques such as enzymatic synthesis and chiral resolution have been employed to ensure high purity and enantiomeric excess. These synthetic approaches not only highlight the technical prowess of modern lipid chemistry but also underscore the compound's potential for industrial-scale production. The ability to produce this compound efficiently is crucial for its translation from bench research to clinical applications.
From a biological perspective, 17:0-20:4 PI(3)P exhibits unique interactions with downstream effectors of PI(3)K signaling, such as pleckstrin homology (PH) domain-containing proteins. These interactions are critical for mediating various cellular responses, including actin cytoskeletal rearrangement and vesicular trafficking. The extended fatty acid chains in this compound provide additional binding sites that can modulate these interactions, leading to novel pharmacological effects. For instance, studies have shown that 17:0-20:4 PI(3)P can enhance the recruitment of PH domain-containing proteins to membranes, thereby amplifying signaling cascades involved in cell migration and adhesion.
The therapeutic potential of 17:0-20:4 PI(3)P is further supported by its ability to cross the blood-brain barrier under certain conditions. This property makes it particularly relevant for treating neurodegenerative diseases where targeted delivery to brain tissues is essential. Preclinical models have demonstrated that intravenous administration of this compound can reach brain regions with high efficacy, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, the compound with CAS number 1246304-67-5 and product name 17:0-20:4 PI(3)P represents a significant advancement in lipid-based therapeutics. Its unique structural properties and biological activities make it a promising candidate for treating a wide range of diseases associated with dysregulated cellular signaling. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and clinical medicine.
1246304-67-5 (17:0-20:4 PI(3)P) Related Products
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)




